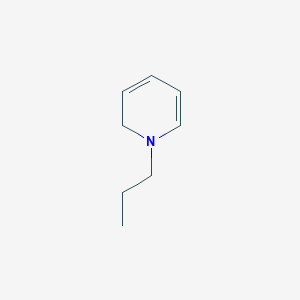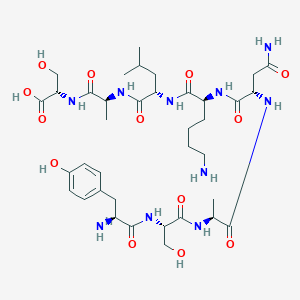![molecular formula C22H27F3N2O3S B12630287 Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group, a hexahydro-1H-azepin-1-yl group, a methoxyphenyl group, and a trifluoromethyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This is typically achieved by reacting benzenesulfonyl chloride with an amine to form the benzenesulfonamide.
Introduction of the hexahydro-1H-azepin-1-yl group: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide is reacted with a suitable azepine derivative.
Attachment of the methoxyphenyl group:
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylating agent under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other reactive sites, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to the desired biological effect.
類似化合物との比較
Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- can be compared with other similar compounds such as:
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar benzenesulfonamide core but differs in the substituents attached to the nitrogen and the benzene ring.
Benzenesulfonamide derivatives containing thiazol-4-one scaffold: These compounds have a different scaffold but share the benzenesulfonamide group.
The uniqueness of Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C22H27F3N2O3S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H27F3N2O3S/c1-30-21-9-5-4-8-19(21)20(27-14-6-2-3-7-15-27)16-26-31(28,29)18-12-10-17(11-13-18)22(23,24)25/h4-5,8-13,20,26H,2-3,6-7,14-16H2,1H3 |
InChIキー |
LFCORQOTXGPVGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B12630217.png)



![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)


